Ctsl/capn1-IN-1

Cathepsin L inhibition Calpain-1 inhibition SARS-CoV-2 antivirals

Ctsl/capn1-IN-1, also designated compound 14a, is a peptidomimetic α-ketoamide dual inhibitor that covalently targets both human cathepsin L (CTSL) and calpain-1 (CAPN1). It exhibits enzymatic IC50 values of 3.34 nM for CTSL and 375.1 nM for CAPN1, along with broad-spectrum anticoronaviral activity in vitro and oral pharmacokinetic properties in rodents and dogs.

Molecular Formula C34H33FN4O6
Molecular Weight 612.6 g/mol
Cat. No. B12362208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCtsl/capn1-IN-1
Molecular FormulaC34H33FN4O6
Molecular Weight612.6 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)CC(C(=O)C(=O)NCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5O4
InChIInChI=1S/C34H33FN4O6/c35-25-14-12-21(13-15-25)17-27(39-33(43)29-19-23-9-4-5-11-28(23)45-29)32(42)38-26(18-24-10-6-16-36-31(24)41)30(40)34(44)37-20-22-7-2-1-3-8-22/h1-5,7-9,11-15,19,24,26-27H,6,10,16-18,20H2,(H,36,41)(H,37,44)(H,38,42)(H,39,43)/t24-,26-,27-/m0/s1
InChIKeySRHHDOABGJNSIE-URORMMCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ctsl/capn1-IN-1 (Compound 14a): Quantitative Guide to a Dual CTSL/CAPN1 Inhibitor with Oral Activity for Antiviral Research Procurement


Ctsl/capn1-IN-1, also designated compound 14a, is a peptidomimetic α-ketoamide dual inhibitor that covalently targets both human cathepsin L (CTSL) and calpain-1 (CAPN1) [1]. It exhibits enzymatic IC50 values of 3.34 nM for CTSL and 375.1 nM for CAPN1, along with broad-spectrum anticoronaviral activity in vitro and oral pharmacokinetic properties in rodents and dogs [1]. The compound has been co-crystallized with both target proteases, confirming covalent binding to the catalytic cysteine residues [1].

Why Generic Substitution Fails: The Quantitative Differentiation of Ctsl/capn1-IN-1 from Single-Target or Broad-Spectrum Cysteine Protease Inhibitors


Generic substitution of Ctsl/capn1-IN-1 with single-target cathepsin L or calpain inhibitors, or with broad-spectrum cysteine protease inhibitors like ALLN (MG-101), is quantitatively unsound. This compound provides a specific dual-target inhibition profile—nanomolar potency against CTSL and sub-micromolar potency against CAPN1—that is not replicated by either selective cathepsin L inhibitors (e.g., Z-Phe-Tyr(OBut)-COCHO, Ki = 0.6 nM for CTSL only) [1] or calpain-selective inhibitors (e.g., PD 150606, Ki = 210 nM for calpain-1) . Furthermore, Ctsl/capn1-IN-1 demonstrates a favorable off-target selectivity profile across a panel of 13 human proteases, with notable inhibitory activity only against cathepsin B, while broad-spectrum inhibitors like MG-101 exhibit potent inhibition of multiple cysteine proteases without the same level of target discrimination [2]. The oral pharmacokinetic properties and in vivo efficacy data further distinguish it from many research-grade protease inhibitors lacking such characterization [2].

Ctsl/capn1-IN-1 Procurement Evidence Guide: Head-to-Head and Cross-Study Quantitative Differentiation


Head-to-Head Comparison with Close Analog 14b: Superior CTSL Potency (IC50 3.34 nM vs 6.88 nM) with Distinct Antiviral Spectrum

In a direct head-to-head comparison from the same study, Ctsl/capn1-IN-1 (14a) exhibited an IC50 of 3.34 ± 0.52 nM against human CTSL, which is 2.1-fold more potent than its close structural analog 14b (IC50 = 6.88 ± 0.81 nM) [1]. Against human CAPN1, 14a showed an IC50 of 375.1 ± 49.8 nM, while 14b was slightly more potent at 347.6 ± 34.0 nM [1]. Importantly, the antiviral EC50 profiles diverge: 14a displayed an EC50 of 0.80 ± 0.16 nM against the Delta variant in 293T/ACE2-TMPRSS2 cells, comparable to 14b (0.84 ± 0.13 nM), but 14a was less potent than 14b against the Beta variant (161.7 ± 5.3 nM vs 58.12 ± 1.07 nM) [1].

Cathepsin L inhibition Calpain-1 inhibition SARS-CoV-2 antivirals

Selectivity Advantage Over Broad-Spectrum Cysteine Protease Inhibitor MG-101 (ALLN): Balanced Dual-Target Inhibition vs. Promiscuous Binding

Ctsl/capn1-IN-1 demonstrates a distinct selectivity profile compared to the commonly used broad-spectrum inhibitor MG-101 (ALLN). While MG-101 inhibits calpain I, calpain II, cathepsin B, and cathepsin L with Ki values of 190 nM, 220 nM, 150 nM, and 500 pM, respectively , Ctsl/capn1-IN-1 was screened against a panel of 13 human proteases and showed notable inhibitory activity primarily against CTSL (IC50 = 3.34 nM), CAPN1 (IC50 = 375.1 nM), and cathepsin B (IC50 = 1.23 nM), with weak or negligible activity against other proteases including SARS-CoV-2 Mpro (IC50 = 12.57 μM) and RdRp (micromolar range) [1]. This represents a more restricted target engagement profile, potentially reducing off-target effects in complex biological systems.

Protease selectivity Off-target profiling Cysteine protease inhibitors

Dual-Target vs. Calpain-Selective Inhibitor PD 150606: Oral Activity and Antiviral Efficacy Not Provided by a Non-Peptide Calpain-1 Inhibitor

PD 150606 is a cell-permeable, selective non-peptide calpain-1 inhibitor (Ki = 210 nM) that does not inhibit cathepsin L . In contrast, Ctsl/capn1-IN-1 inhibits both CTSL and CAPN1 and has been demonstrated to possess oral pharmacokinetic properties in mice, rats, and dogs, with in vivo antiviral efficacy demonstrated in a K18-hACE2 transgenic mouse model of SARS-CoV-2 XBB 1.16 infection [1]. The study reports that both 14a and 14b treatments significantly reduced lung viral load in this model [1]. No comparable oral PK or in vivo antiviral data are available for PD 150606.

Oral bioavailability In vivo efficacy Calpain inhibition

Comparative Potency Against Cathepsin L: Ctsl/capn1-IN-1 (IC50 3.34 nM) vs. Z-Phe-Tyr(OBut)-COCHO (Ki 0.6 nM) — Dual-Target vs. Single-Target Utility

Z-Phe-Tyr(OBut)-COCHO is a reversible, highly potent cathepsin L inhibitor with a Ki of 0.6 nM, reported as the most potent synthetic reversible inhibitor of cathepsin L to date [1]. While it is approximately 5.6-fold more potent against cathepsin L than Ctsl/capn1-IN-1 (IC50 = 3.34 nM) [2], Z-Phe-Tyr(OBut)-COCHO lacks any reported activity against calpain-1 and has not been characterized for oral bioavailability or in vivo antiviral efficacy. Ctsl/capn1-IN-1, though slightly less potent against CTSL, offers the distinct advantage of validated dual-target inhibition and oral pharmacokinetic properties [2].

Cathepsin L inhibitors Potency comparison Reversible inhibitors

Ctsl/capn1-IN-1 Optimal Application Scenarios Driven by Quantitative Evidence


Pan-Coronavirus Antiviral Research Requiring Oral Dosing and Dual Host Protease Inhibition

Ctsl/capn1-IN-1 is optimally suited for in vivo studies of coronavirus infection where oral administration is required. The compound's demonstrated oral pharmacokinetic properties in mice, rats, and dogs, combined with potent in vivo reduction of lung viral load in a SARS-CoV-2 XBB 1.16 variant K18-hACE2 mouse model, provide a strong evidence base for this application [1]. Its broad-spectrum in vitro EC50 values ranging from 0.80 to 161.7 nM against multiple coronaviruses and variants support its use as a host-targeting antiviral tool compound [1].

Mechanistic Studies of Viral Entry and Inflammatory Response Where Dual CTSL/CAPN1 Modulation is Hypothesized

For researchers investigating the roles of both cathepsin L-mediated viral entry and calpain-1-mediated inflammatory signaling, Ctsl/capn1-IN-1 provides a validated dual inhibitor with defined target engagement. The X-ray co-crystal structures confirm covalent binding to C25 of CTSL and C115 of CAPN1, ensuring that observed biological effects can be attributed to specific inhibition of these two proteases [1]. The favorable off-target selectivity profile, with notable activity only against cathepsin B among a panel of 13 human proteases, reduces the risk of confounding phenotypes [1].

Structure-Activity Relationship Studies Around α-Ketoamide Warheads and P2 Substituents

Ctsl/capn1-IN-1 (14a), with its 4-fluorophenyl group at P2, serves as a key reference point in SAR campaigns aimed at optimizing CTSL/CAPN1 dual inhibition. Direct comparison with analog 14b, which bears a cyclohexyl group at P2, reveals a 2.1-fold difference in CTSL potency and divergent antiviral EC50 profiles against SARS-CoV-2 variants [1]. This quantitative SAR information makes Ctsl/capn1-IN-1 a valuable benchmark compound for medicinal chemistry efforts seeking to fine-tune selectivity or pharmacokinetic properties.

In Vitro Selectivity Profiling of Cysteine Protease Inhibitor Panels

In studies where the goal is to dissect the contributions of individual cysteine proteases to a biological process, Ctsl/capn1-IN-1 offers a more selective alternative to broad-spectrum inhibitors like MG-101. Its restricted inhibition profile—CTSL (IC50 3.34 nM), CAPN1 (IC50 375.1 nM), and cathepsin B (IC50 1.23 nM)—contrasts with MG-101's potent inhibition of calpain I, calpain II, cathepsin B, and cathepsin L at low nanomolar to sub-nanomolar concentrations [1]. This selectivity makes Ctsl/capn1-IN-1 a valuable tool for deconvoluting protease-specific effects in cellular assays.

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